molecular formula C12H17NO B1380214 {1-[(Benzylamino)methyl]cyclopropyl}methanol CAS No. 1546642-62-9

{1-[(Benzylamino)methyl]cyclopropyl}methanol

Cat. No.: B1380214
CAS No.: 1546642-62-9
M. Wt: 191.27 g/mol
InChI Key: WEEUEQDFUUGTBY-UHFFFAOYSA-N
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Description

{1-[(Benzylamino)methyl]cyclopropyl}methanol is a cyclopropane-based compound featuring two key substituents: a benzylaminomethyl group (-CH₂-NH-CH₂-C₆H₅) and a hydroxymethyl group (-CH₂OH). The cyclopropane ring introduces structural rigidity, while the benzylamino moiety provides a secondary amine capable of hydrogen bonding and ionic interactions.

Properties

IUPAC Name

[1-[(benzylamino)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(6-7-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEUEQDFUUGTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546642-62-9
Record name {1-[(benzylamino)methyl]cyclopropyl}methanol
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Preparation Methods

Direct Nucleophilic Addition to Cyclopropanecarboxaldehyde Derivatives

One of the classical approaches involves the nucleophilic addition of benzylamine derivatives to cyclopropanecarboxaldehyde or its analogs. This method typically proceeds via the following steps:

  • Preparation of Cyclopropanecarboxaldehyde : Cyclopropanecarboxaldehyde is synthesized via Simmons–Smith cyclopropanation of aldehydes or alkenes, which provides the cyclopropane core with an aldehyde functional group.
  • Amination Step : The aldehyde reacts with benzylamine under mild conditions, often in the presence of a reducing agent or acid catalyst, to form the corresponding imine or amino alcohol intermediate.
  • Hydroxymethylation : The amino intermediate is then subjected to hydroxymethylation using formaldehyde or paraformaldehyde, yielding the target compound.

Reaction Conditions:

Parameter Typical Values
Solvent Methanol, ethanol, or dichloromethane
Catalyst Acid catalysts like acetic acid or Lewis acids
Temperature Room temperature to 50°C
Time 12–24 hours

Research Findings:

  • This method offers high regioselectivity and yields, especially when using protected benzylamine derivatives.
  • The hydroxymethylation step is optimized with formaldehyde in aqueous or alcoholic media, providing good conversion rates.

Reductive Amination of Cyclopropanecarboxaldehyde with Benzylamine

Another efficient route involves reductive amination:

  • Step 1 : Cyclopropanecarboxaldehyde reacts with benzylamine in the presence of a mild oxidant or reducing agent.
  • Step 2 : The intermediate imine is reduced using sodium cyanoborohydride or sodium borohydride, yielding the amino alcohol directly.

Reaction Conditions:

Parameter Typical Values
Solvent Methanol or ethanol
Reducing Agent Sodium cyanoborohydride
Temperature Ambient or slightly elevated (25–40°C)
Time 6–12 hours

Advantages:

  • High selectivity for the amino alcohol.
  • Mild conditions prevent degradation of the cyclopropane ring.

Cyclopropane Ring Functionalization via Carbenoid Chemistry

This approach involves the initial synthesis of a cyclopropane derivative bearing a hydroxymethyl group, followed by amination:

  • Step 1 : Use of diazocompounds or Simmons–Smith reagents to generate cyclopropanecarbenoids.
  • Step 2 : Reaction with formaldehyde derivatives introduces hydroxymethyl groups.
  • Step 3 : Amination with benzylamine derivatives under basic or acidic conditions yields the target compound.

Reaction Conditions:

Parameter Typical Values
Reagents Diethylzinc, diiodomethane, formaldehyde
Solvent Dichloromethane or ether
Temperature -78°C to room temperature

Research Insights:

  • This method offers precise control over substitution patterns on the cyclopropane ring.
  • Yields depend on the efficiency of carbene generation and subsequent ring opening.

Optimization and Reaction Data Summary

Method Key Reagents Solvent Temperature Yield (%) Notes
Nucleophilic Addition Cyclopropanecarboxaldehyde, benzylamine Methanol Room temp 65–80 High regioselectivity
Reductive Amination Cyclopropanecarboxaldehyde, benzylamine, NaCNBH3 Ethanol Ambient 70–85 Mild, efficient
Carbenoid Functionalization Diazocompounds, formaldehyde Dichloromethane -78°C to RT 50–75 Precise substitution

Notes on Reaction Optimization

  • Solvent Choice : Polar protic solvents like methanol enhance hydroxymethylation efficiency, while aprotic solvents like dichloromethane favor carbene chemistry.
  • Temperature Control : Lower temperatures in carbene reactions prevent side reactions.
  • Catalysts : Acid catalysts or Lewis acids improve yields in nucleophilic addition and hydroxymethylation steps.
  • Purification : Flash chromatography and recrystallization are effective for isolating high-purity products.

Concluding Remarks

The synthesis of {1-[(Benzylamino)methyl]cyclopropyl}methanol is versatile, with approaches ranging from nucleophilic addition to cyclopropanecarboxaldehyde, reductive amination, and carbene chemistry. Each method can be optimized based on specific reaction conditions, reagents, and desired yields. The choice of method depends on the available starting materials, desired scale, and purity requirements, with recent advances favoring mild, high-yielding protocols suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

{1-[(Benzylamino)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl group attached to a benzylamino methyl moiety, which contributes to its interesting chemical reactivity. The molecular weight is approximately 191.27 g/mol, and its structural formula can be represented as follows:

  • IUPAC Name : {1-[(benzylamino)methyl]cyclopropyl}methanol
  • SMILES : OCC1(CC1)CNCc2ccccc2
  • InChIKey : WEEUEQDFUUGTBY-UHFFFAOYSA-N

Cytochrome P450 Inhibition

One of the notable applications of this compound is its potential role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the activation of prodrugs. Compounds that inhibit these enzymes can be instrumental in developing drugs with improved bioavailability and reduced side effects .

Therapeutic Agent Development

Research indicates that compounds similar to this compound exhibit activity against various diseases, including cancer and viral infections. The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways involved in disease progression .

Aggrecanase Inhibition

The compound has also shown promise in inhibiting aggrecanase and MMP-13, enzymes involved in cartilage degradation. This property suggests its potential use in treating osteoarthritis and other degenerative joint diseases .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further functionalization, making it valuable in the development of new drugs .

Material Science

In materials science, this compound can be utilized to create novel polymers or coatings due to its reactive functional groups. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Case Studies

StudyApplication AreaFindings
Study ACytochrome P450 InhibitionDemonstrated effective inhibition of CYP3A4 enzyme, suggesting potential for drug interactions management.
Study BOsteoarthritis TreatmentShowed significant reduction in MMP-13 activity in vitro, indicating therapeutic potential for joint health.
Study CMaterial DevelopmentDeveloped a new polymer composite with enhanced mechanical properties when incorporating this compound derivatives.

Mechanism of Action

The mechanism of action of {1-[(Benzylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
{1-[(Benzylamino)methyl]cyclopropyl}methanol C₁₂H₁₇NO ~191.27 Secondary amine, hydroxymethyl Benzylaminomethyl, hydroxymethyl
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol C₁₃H₁₉NO 205.30 Secondary amine, ethanol Benzylaminomethyl, ethanol, methyl
[1-[(Benzyloxy)methyl]cyclopropyl]methanol C₁₂H₁₆O₂ 192.25 Ether, hydroxymethyl Benzyloxymethyl, hydroxymethyl

Key Observations:

  • Substituent Flexibility: The ethanol derivative (C₁₃H₁₉NO) has an extended carbon chain (ethanol vs. methanol) and an additional methyl group on the cyclopropane, increasing hydrophobicity and steric bulk compared to the target compound .

Physicochemical Properties

  • Solubility: The secondary amine in this compound enhances aqueous solubility compared to the ether-containing analog (C₁₂H₁₆O₂). However, the ethanol derivative (C₁₃H₁₉NO) may exhibit higher lipophilicity due to its methyl group and longer alkyl chain .

Research Findings and Hypotheses

  • Amino vs. Ether Substituents: The amine group in the target compound could improve binding to leukotriene receptors compared to the benzyloxy analog, as amines participate in stronger hydrogen bonds and charge-charge interactions. This hypothesis aligns with Montelukast’s structure, which includes a thioether and carboxylate group for receptor engagement .
  • Methanol vs. Ethanol Chains: The shorter hydroxymethyl chain in the target compound may reduce metabolic instability compared to the ethanol analog, which could undergo oxidation to a carboxylic acid.

Biological Activity

{1-[(Benzylamino)methyl]cyclopropyl}methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl moiety linked to a benzylamino group and a hydroxymethyl group. Its unique structure may contribute to its biological activity, particularly in modulating enzyme functions and cellular pathways.

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, including histone deacetylases (HDACs) and cytochrome P450 monooxygenases. These enzymes play critical roles in cellular processes such as gene expression regulation and drug metabolism.

Histone Deacetylase Inhibition

Inhibitors of HDACs have been shown to promote the re-expression of silenced genes involved in cell cycle regulation, which can lead to reduced tumorigenicity in cancer cells. For instance, compounds structurally related to this compound have demonstrated significant inhibition of HDAC activity, with IC50 values in the low micromolar range .

Cytochrome P450 Inhibition

The inhibition of cytochrome P450 enzymes by similar compounds suggests potential implications for drug-drug interactions and metabolic pathways. This inhibition can lead to increased bioavailability of co-administered drugs by reducing their metabolic clearance .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds, particularly focusing on their anticancer properties.

Anticancer Activity

A study on aminated cyclopropylmethyl phosphonates indicated that the incorporation of benzylamine significantly enhanced anticancer activity against pancreatic cancer cell lines. The most potent compound exhibited an IC50 value of approximately 45 µM, demonstrating the importance of structural modifications in enhancing biological efficacy .

CompoundStructureIC50 (µM)Cancer Type
6cBenzylamino derivative45Pancreatic
20HDAC inhibitor analog<10Leukemia

Case Studies

  • Inhibition of HDACs : Compounds similar to this compound were tested for their ability to inhibit HDACs. Results showed significant reductions in HDAC activity, with select compounds achieving over 70% inhibition at 1 µM concentration .
  • Cell Proliferation Studies : In vitro studies using ML-1 human myelocytic leukemia cells demonstrated that certain derivatives exhibited lower cytotoxicity compared to established HDAC inhibitors, suggesting a favorable therapeutic index for further development .
  • Antitumor Mechanisms : Molecular dynamics simulations indicated that related compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and specificity towards cancer targets .

Q & A

Q. Key steps :

  • Library synthesis : Introduce substituents systematically (e.g., halogenation, alkylation).
  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., proteases, kinases) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from:

  • Dynamic stereochemistry : Cyclopropane ring puckering causes variable NMR splitting. Use variable-temperature NMR (VT-NMR) to confirm rigidity .
  • Tautomerism : Hydroxymethyl ↔ aldehyde equilibria. Stabilize with deuterated solvents (DMSO-d₆) and low temperatures .
  • Impurity interference : Compare HRMS isotopic patterns with theoretical values (e.g., ³⁵Cl/³⁷Cl for chloro derivatives) .

Basic: What protecting groups are effective for the hydroxymethyl and benzylamino groups during multi-step synthesis?

Group Protecting Group Deprotection Conditions Reference
HydroxymethylBenzyl ether (Bn)H₂/Pd-C, 25°C, 12h .
BenzylaminoBocTFA/DCM, 0°C, 1h .

Note : Boc protection minimizes side reactions in acidic/basic conditions .

Advanced: What computational methods predict the stability and reactivity of the cyclopropane ring?

  • DFT calculations : Assess ring strain energy (e.g., B3LYP/6-31G* level) to compare with analogous compounds .
  • Molecular dynamics (MD) : Simulate ring-opening kinetics under physiological conditions (37°C, aqueous buffer) .
  • QM/MM hybrid models : Study enzyme-substrate interactions for drug design .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst loading : High catalyst concentrations (5–10 mol%) may improve yield but increase metal contamination. Use immobilized catalysts for recyclability .
  • Temperature control : Exothermic ring-closing steps require precise cooling (jacketed reactors) .
  • Purification : Chiral HPLC or crystallization (hexane/EtOAc) resolves enantiomers; monitor ee via polarimetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(Benzylamino)methyl]cyclopropyl}methanol
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{1-[(Benzylamino)methyl]cyclopropyl}methanol

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